2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-methylacetamide
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Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-methylacetamide is a chemical compound with a unique structure that includes a thiadiazole ring, a sulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-methylacetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-sulfonyl chloride with N-methylacetamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-methylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The thiadiazole ring can also interact with various biological pathways, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]acetamide
- 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-ethylacetamide
Uniqueness
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
Properties
CAS No. |
1882170-92-4 |
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Molecular Formula |
C5H8N4O3S2 |
Molecular Weight |
236.3 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-methylacetamide |
InChI |
InChI=1S/C5H8N4O3S2/c1-7-3(10)2-14(11,12)5-9-8-4(6)13-5/h2H2,1H3,(H2,6,8)(H,7,10) |
InChI Key |
XANJFVOHHPYMMH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1=NN=C(S1)N |
Purity |
95 |
Origin of Product |
United States |
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